molecular formula C22H24O5 B021983 (+)-12-Oxocalanolide A CAS No. 161753-49-7

(+)-12-Oxocalanolide A

Cat. No.: B021983
CAS No.: 161753-49-7
M. Wt: 368.4 g/mol
InChI Key: HQVBDUZROQMWRN-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-12-Oxocalanolide A is a useful research compound. Its molecular formula is C22H24O5 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • In Vitro Antiviral Activities Against HIV and SIV : A study by Xu et al. (1998) demonstrated that 12-oxocalanolide A, a chromanone derivative, exhibits in vitro antiviral activities against HIV and simian immunodeficiency virus (SIV), highlighting its potential as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) (Xu et al., 1998).

  • Improved Antiviral Activity of Novel Compound F18 : In another research, Chen et al. (2015) identified F18, a novel compound derived from (+)-calanolide A, which showed enhanced antiviral activity. This compound may be useful in antiretroviral drug regimens against HIV-1 replication (Chen et al., 2015).

  • Quantification in Biological Fluids : Xu et al. (2000) developed a high-performance liquid chromatography (HPLC) method for determining (+)-calanolide A concentrations in rat, dog, and human plasma. This method aids in the pharmacokinetic evaluation of the compound (Xu et al., 2000).

Mechanism of Action

Target of Action

12-Oxocalanolide A, also known as (+)-12-Oxocalanolide A, is a potent inhibitor of reverse transcriptase from human immunodeficiency virus type 1 (HIV-1) . Reverse transcriptase is an enzyme that catalyzes the formation of DNA from an RNA template, a critical step in the life cycle of HIV .

Mode of Action

12-Oxocalanolide A interacts with its target, the reverse transcriptase enzyme, by binding to two distinct sites . It cannot bind to both sites simultaneously . This unique interaction distinguishes 12-Oxocalanolide A from other non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Biochemical Pathways

The primary biochemical pathway affected by 12-Oxocalanolide A is the replication of HIV-1. By inhibiting the reverse transcriptase enzyme, 12-Oxocalanolide A prevents the conversion of viral RNA into DNA, thereby disrupting the replication of the virus .

Pharmacokinetics

The pharmacokinetics of 12-Oxocalanolide A were examined in four successive single-dose cohorts (200, 400, 600, and 800 mg) in healthy, HIV-negative volunteers . The compound was rapidly absorbed following administration, with time to maximum concentration of drug in plasma (Tmax) values occurring between 2.4 and 5.2 hours post-dosing depending on the dose . The terminal-phase half-life (t1/2) was approximately 20 hours for the 800-mg dose group .

Result of Action

The primary result of 12-Oxocalanolide A’s action is the inhibition of HIV-1 replication. By blocking the activity of the reverse transcriptase enzyme, 12-Oxocalanolide A prevents the virus from replicating its genetic material and thus disrupts its life cycle .

Safety and Hazards

The safety and hazards associated with (+)-12-Oxocalanolide A would depend on various factors, including its toxicity, reactivity, and environmental impact . Proper handling and disposal procedures would be necessary to minimize risks .

Future Directions

The future directions for research on (+)-12-Oxocalanolide A could include further studies on its mechanism of action, potential therapeutic applications, and possible side effects . Additionally, research could explore methods for synthesizing the compound more efficiently or modifying its structure to enhance its therapeutic properties .

Properties

IUPAC Name

(16R,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVBDUZROQMWRN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@@H]([C@H](O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171519
Record name (+)-12-Oxocalanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161753-49-7, 183904-55-4
Record name 12-Oxocalanolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161753497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-12-Oxocalanolide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183904554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-12-Oxocalanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-12-Oxocalanolide A
Reactant of Route 2
(+)-12-Oxocalanolide A
Reactant of Route 3
(+)-12-Oxocalanolide A
Reactant of Route 4
(+)-12-Oxocalanolide A
Reactant of Route 5
(+)-12-Oxocalanolide A
Reactant of Route 6
(+)-12-Oxocalanolide A
Customer
Q & A

Q1: What is the mechanism of action of 12-Oxocalanolide A against HIV-1?

A1: 12-Oxocalanolide A is a novel non-nucleoside reverse-transcriptase inhibitor (NNRTI) []. While its exact mechanism is still under investigation, NNRTIs like 12-Oxocalanolide A generally act by binding to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase enzyme. This binding disrupts the enzyme's structure and prevents it from converting viral RNA into DNA, a crucial step in HIV-1 replication [].

Q2: How does the structure of 12-Oxocalanolide A contribute to its antiviral activity?

A2: While the provided research does not delve into the detailed structure-activity relationship (SAR) of 12-Oxocalanolide A, analogues of the parent compound, (+)-Calanolide A, have been investigated []. These studies suggest modifications to the core structure of (+)-Calanolide A can impact antiviral activity. Further research is needed to elucidate the specific structural features of 12-Oxocalanolide A that are critical for its potency and selectivity against HIV-1.

Q3: Beyond its antiviral activity, does 12-Oxocalanolide A exhibit other potentially beneficial properties?

A3: While 12-Oxocalanolide A is primarily studied for its antiviral activity, research suggests that extracts containing this compound, along with other metabolites from Calophyllum inophyllum seed oil, demonstrate antioxidant, anti-inflammatory, antimicrobial, and antimycobacterial properties []. Further research is needed to determine if 12-Oxocalanolide A contributes directly to these activities and to what extent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.